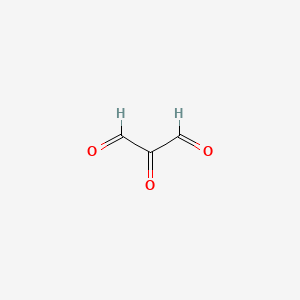
Mesoxalaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mesoxalaldehyde is a useful research compound. Its molecular formula is C3H2O3 and its molecular weight is 86.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Mesoxalaldehyde, a dialdehyde compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, based on recent research findings.
This compound (C3H4O2) is characterized by two aldehyde groups attached to a three-carbon chain. It is typically synthesized through the oxidative cleavage of certain organic compounds or via the oxidation of malonic acid derivatives. The compound exhibits reactivity typical of aldehydes, including condensation reactions and nucleophilic additions.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : this compound has demonstrated inhibitory effects against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis and death. For instance, in vitro assays indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. A study reported that this compound treatment led to a reduction in cell viability in breast cancer cells .
- Antioxidant Activity : this compound exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:
- Cell Membrane Disruption : The compound's ability to interact with lipid bilayers may explain its antimicrobial effects.
- Apoptotic Pathways : this compound may activate intrinsic apoptotic pathways through the modulation of mitochondrial membrane potential and the release of cytochrome c .
- Antioxidant Enzyme Modulation : Its role in enhancing antioxidant enzyme activity suggests a protective mechanism against oxidative damage .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed a notable reduction in bacterial load, suggesting its potential as a therapeutic agent for infections caused by resistant pathogens .
- Cancer Treatment : In vitro studies on various cancer cell lines revealed that this compound significantly inhibited tumor growth and induced apoptosis. Further research is needed to explore its efficacy in animal models and clinical settings .
- Oxidative Stress Reduction : Clinical trials assessing the antioxidant effects of this compound in patients with oxidative stress-related conditions showed promising results, indicating improved biomarkers of oxidative damage post-treatment .
Data Tables
属性
CAS 编号 |
497-16-5 |
|---|---|
分子式 |
C3H2O3 |
分子量 |
86.05 g/mol |
IUPAC 名称 |
2-oxopropanedial |
InChI |
InChI=1S/C3H2O3/c4-1-3(6)2-5/h1-2H |
InChI 键 |
ICQNCHSXWNQIHC-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















